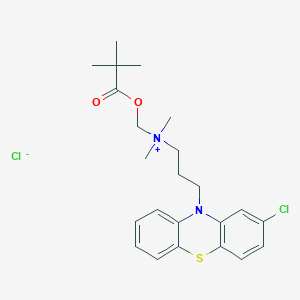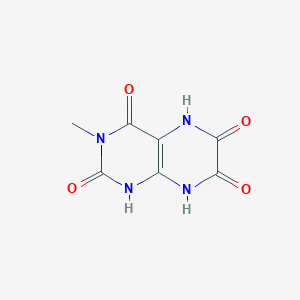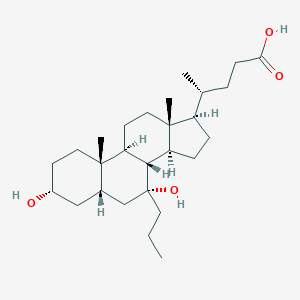
ethyl (2Z)-2-cyano-2-methoxyiminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate, also known as ethyl cyano(hydroxyimino)acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate is not fully understood. However, it has been suggested that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses. Its anti-microbial activity is believed to be due to its ability to disrupt the cell wall of bacteria. Its inhibitory activity against DPP-IV is attributed to its ability to bind to the active site of the enzyme and prevent the cleavage of incretin hormones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. In addition, it has been found to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. However, further studies are needed to elucidate its exact mechanism of action and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized. In addition, it exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, its low solubility in water and some organic solvents can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate. One potential direction is to further investigate its anti-tumor and anti-inflammatory activities and explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its interaction with other enzymes and proteins and identify new targets for drug discovery. Furthermore, the development of more efficient synthesis methods and the optimization of its physicochemical properties can expand its applications in various fields.
Méthodes De Synthèse
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate can be synthesized via the reaction between this compound cyanoacetate and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been found to be a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a key role in glucose homeostasis and insulin secretion. Therefore, it has been proposed as a potential therapeutic agent for the treatment of type 2 diabetes.
Propriétés
Numéro CAS |
114314-17-9 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
ethyl (2Z)-2-cyano-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5- |
Clé InChI |
MZGFKQBLSUREHL-YVMONPNESA-N |
SMILES isomérique |
CCOC(=O)/C(=N\OC)/C#N |
SMILES |
CCOC(=O)C(=NOC)C#N |
SMILES canonique |
CCOC(=O)C(=NOC)C#N |
Synonymes |
Acetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)












